molecular formula C9H7ClO3 B14749665 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione CAS No. 828-38-6

3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione

Cat. No.: B14749665
CAS No.: 828-38-6
M. Wt: 198.60 g/mol
InChI Key: PMLRFHVVTBAUJJ-UHFFFAOYSA-N
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Description

3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C9H7ClO3 It is a derivative of benzofuran and is characterized by the presence of a chlorine atom and a methano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the benzofuran ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups present in the molecule.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. The chlorine atom and the benzofuran ring system may allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom and the methano bridge in 3a-Chloro-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione distinguishes it from other similar compounds. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

828-38-6

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

2-chloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C9H7ClO3/c10-9-5-2-1-4(3-5)6(9)7(11)13-8(9)12/h1-2,4-6H,3H2

InChI Key

PMLRFHVVTBAUJJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3(C2C(=O)OC3=O)Cl

Origin of Product

United States

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